InChI=1S/C8H6ClIO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2
. The compound has a Canonical SMILES representation as C1=CC(=CC=C1CC(=O)Cl)I
. (4-Iodophenyl)acetyl chloride can be synthesized through different methods. One common approach involves the reaction of (4-iodophenyl)acetic acid with thionyl chloride (SOCl2). [] This reaction converts the carboxylic acid group (-COOH) into an acyl chloride group (-COCl).
Another method involves reacting (4-iodophenyl)acetic acid with oxalyl chloride [(COCl)2] in the presence of a catalytic amount of dimethylformamide (DMF). [] This method offers advantages such as milder reaction conditions and higher yields.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: